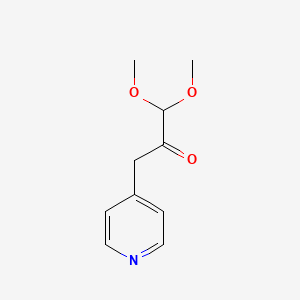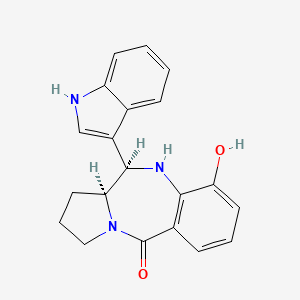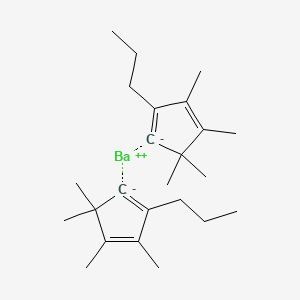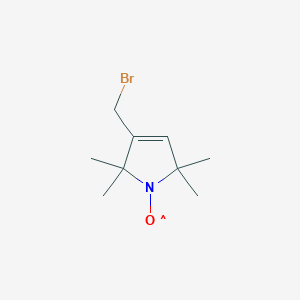
8-ethoxy-1-methoxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-ethoxy-1-methoxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene is a complex organic compound with a unique structure. It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by its multiple ring systems and various functional groups, including ethoxy and methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-1-methoxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core chrysene structure: This can be achieved through cyclization reactions involving aromatic precursors.
Functionalization: Introduction of ethoxy and methoxy groups through etherification reactions.
Methylation: Addition of the methyl group using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-ethoxy-1-methoxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
8-ethoxy-1-methoxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene has several applications in scientific research:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 8-ethoxy-1-methoxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene involves its interaction with various molecular targets. These interactions can include:
Binding to enzymes: Modulating their activity.
Interacting with receptors: Affecting signal transduction pathways.
Incorporation into cellular membranes: Altering membrane properties and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-methoxy-12a-methyl-1,2,3,4,4a,4b,5,6,10b,11,12,12a-dodecahydrochrysen-2-one
- 2-ethoxy-7-methoxy-4a-methyl-3,4,4a,5,6,11,12,12a-octahydro-chrysene
Uniqueness
8-ethoxy-1-methoxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications.
Propriétés
Formule moléculaire |
C22H32O2 |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
8-ethoxy-1-methoxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene |
InChI |
InChI=1S/C22H32O2/c1-4-24-16-9-11-17-15(14-16)8-10-19-18(17)12-13-22(2)20(19)6-5-7-21(22)23-3/h9,11,14,18-21H,4-8,10,12-13H2,1-3H3 |
Clé InChI |
MVFRQMVXJZISHF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCCC4OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13403624.png)
![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)
![N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin](/img/structure/B13403631.png)
![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)
![2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol](/img/structure/B13403634.png)



![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)

![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)
